![molecular formula C5H8N6 B12313656 5-[(1R)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole](/img/structure/B12313656.png)
5-[(1R)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(1R)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole is a chemical compound with the molecular formula C5H8N6 and a molecular weight of 152.2 g/mol. This compound is used in various scientific experiments and has diverse biochemical applications.
Méthodes De Préparation
The synthesis of 5-[(1R)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole involves several steps. One common synthetic route includes the reaction of 1-methyl-1H-1,2,3-triazole with an azidoethylating agent under controlled conditions. The reaction conditions typically involve the use of solvents such as dichloromethane or acetonitrile and may require the presence of a catalyst to facilitate the reaction. Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale synthesis.
Analyse Des Réactions Chimiques
5-[(1R)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The azido group in the compound can undergo substitution reactions with nucleophiles, leading to the formation of substituted triazoles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction yield and selectivity. Major products formed from these reactions include various derivatives of the original compound, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-[(1R)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in biochemical assays and as a probe to study biological processes.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-[(1R)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The azido group in the compound can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property makes it useful in bioconjugation and labeling studies. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function.
Comparaison Avec Des Composés Similaires
5-[(1R)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole can be compared with other similar compounds, such as:
1-methyl-1H-1,2,3-triazole: Lacks the azidoethyl group, making it less reactive in click chemistry reactions.
5-azido-1-methyl-1H-1,2,3-triazole: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
1-ethyl-1H-1,2,3-triazole: Contains an ethyl group instead of an azidoethyl group, resulting in different chemical properties and uses.
The uniqueness of this compound lies in its azidoethyl group, which imparts specific reactivity and makes it particularly useful in click chemistry and bioconjugation applications.
Propriétés
Formule moléculaire |
C5H8N6 |
|---|---|
Poids moléculaire |
152.16 g/mol |
Nom IUPAC |
5-[(1R)-1-azidoethyl]-1-methyltriazole |
InChI |
InChI=1S/C5H8N6/c1-4(8-9-6)5-3-7-10-11(5)2/h3-4H,1-2H3/t4-/m1/s1 |
Clé InChI |
UMOZTRVYKAXTHN-SCSAIBSYSA-N |
SMILES isomérique |
C[C@H](C1=CN=NN1C)N=[N+]=[N-] |
SMILES canonique |
CC(C1=CN=NN1C)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


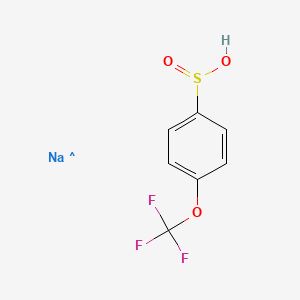
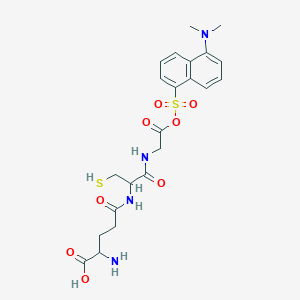
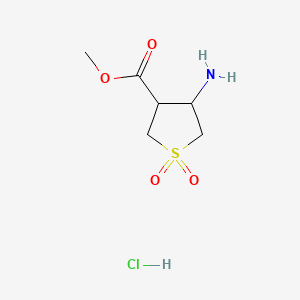
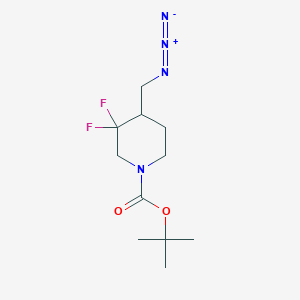
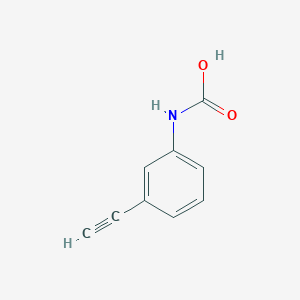
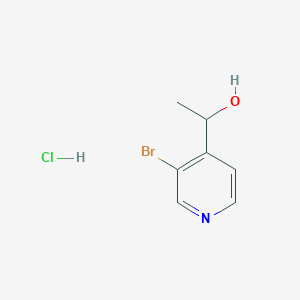
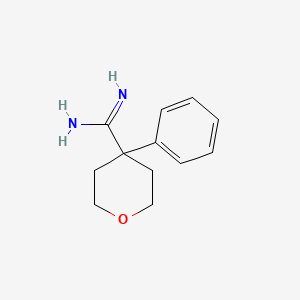
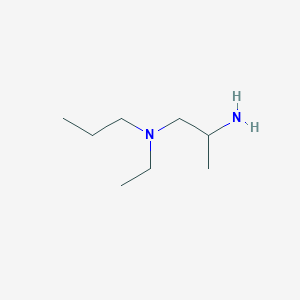
![Methyl 4-[3-(2,4-dihydroxyphenyl)pyrazolidin-4-yl]oxybenzoate](/img/structure/B12313627.png)
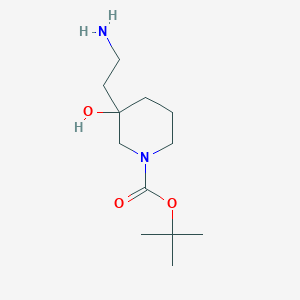
![3-Amino-2-[(4-methylphenyl)methyl]propan-1-ol](/img/structure/B12313636.png)
![Methyl 2-[(chlorosulfonyl)methyl]cyclopropane-1-carboxylate](/img/structure/B12313664.png)
![2-Phenyl-5,6,7,8-tetrahydro-4h-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B12313672.png)

